

In Silico Prediction of Ciwujianoside D1 Bioactivity: A Feasibility Assessment

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Compound of Interest					
Compound Name:	Ciwujianoside D1				
Cat. No.:	B038807	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the feasibility of creating an in-depth technical guide on the in silico prediction of **Ciwujianoside D1**'s bioactivity. Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of public data on the bioactivity of **Ciwujianoside D1**, and a complete absence of in silico studies. While the chemical structure of **Ciwujianoside D1** is known, the information required to construct a detailed guide with quantitative data, experimental protocols, and predictive signaling pathways is not currently available. This report summarizes the limited existing information on **Ciwujianoside D1** and outlines the data gap that prevents the creation of the requested comprehensive guide.

Introduction to Ciwujianoside D1

Ciwujianoside D1 is a triterpenoid saponin that can be isolated from plants of the Eleutherococcus genus, commonly known as Siberian Ginseng. Its chemical identity is established with a known molecular formula (C₅₅H₈₈O₂₂) and CAS number (114912-35-5). While numerous other saponins from this genus, such as Ciwujianoside B and E, have been investigated for their neuroprotective and anti-cancer properties, **Ciwujianoside D1** remains largely uncharacterized.







The only specific bioactivity reported for Ciwujianoside D1 in the accessible scientific literature stems from a 1992 study.

Table 1: Summary of Known Ciwujianoside D1 Bioactivity

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Finding

Compound	Bioactivity	Model System	Potency	Source
Ciwujianoside D1	Inhibition of histamine release	Anti- immunoglobulin E induced rat peritoneal mast cells	Approximately 6800 times stronger than disodium cromoglycate	[1]

This finding suggests a potential anti-allergic or anti-inflammatory role for **Ciwujianoside D1**. However, the abstract of this study does not provide specific quantitative data, such as IC50 values, which are crucial for building and validating in silico models.[1]

The Data Gap: Absence of In Silico Studies and **Detailed Experimental Protocols**

A thorough search for in silico studies, including molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) analyses, yielded no results for Ciwujianoside D1. The creation of a technical guide on the in silico prediction of its bioactivity is therefore not possible.

Furthermore, the detailed experimental protocol for the one known bioactivity assay—the inhibition of histamine release from rat peritoneal mast cells—is not available in the public domain. This prevents a comprehensive description of the methodology as requested.

Proposed Workflow for Future In Silico Prediction of Ciwujianoside D1 Bioactivity

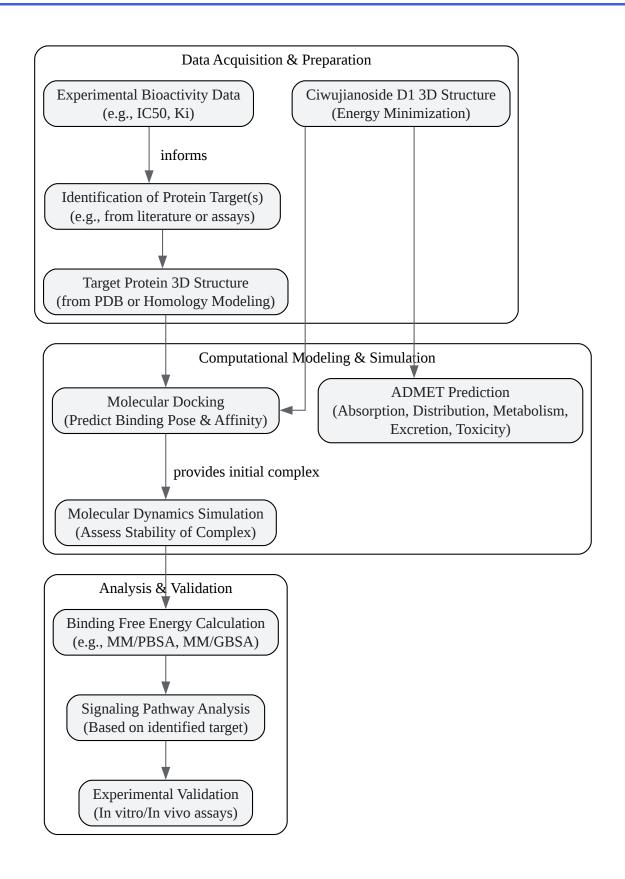






Should experimental data on **Ciwujianoside D1** become available, the following workflow could be employed for its in silico bioactivity prediction. This serves as a hypothetical guide for future research.





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References

- 1. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by antiimmunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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